Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a fluorinated phenoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chloro and bromo analogs, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
XOBIKFYACHXNJU-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.